![molecular formula C8H14BrN3 B2727508 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 1000802-72-1](/img/structure/B2727508.png)
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
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Description
Scientific Research Applications
Oxidation of Amines and Sulfides
In a study by Baumstark and Chrisope (1981), the oxidation of amines and sulfides using derivatives of pyrazole compounds was explored. They found that tertiary amines and sulfides could be oxidized to amine oxides and sulfoxides in high yield, showcasing the compound's potential as an oxidizing agent in organic synthesis Baumstark & Chrisope, 1981.
Modification of Polyvinyl Alcohol/Acrylic Acid Hydrogels
Aly and El-Mohdy (2015) demonstrated the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various aliphatic and aromatic amines, including pyrazole derivatives. This modification enhanced the thermal stability and biological activity of the hydrogels, indicating the compound's utility in developing new materials for medical applications Aly & El-Mohdy, 2015.
Generation of Structurally Diverse Libraries
Roman (2013) used a ketonic Mannich base derived from pyrazole for alkylation and ring closure reactions, leading to a structurally diverse library of compounds. This work illustrates the versatility of pyrazole derivatives in synthesizing a wide range of chemical structures for potential use in drug discovery and other applications Roman, 2013.
Facile Synthesis of Flexible Ligands
Potapov et al. (2007) reported the synthesis of flexible ligands involving pyrazole derivatives. Their work highlights the compound's role in creating ligands for potential applications in coordination chemistry and catalysis Potapov et al., 2007.
Catalytic C-H Arylation of Pyrazoles
Goikhman, Jacques, and Sames (2009) developed a method for the catalytic intermolecular C-H arylation of pyrazoles, a process that allows for the direct attachment of arene rings to pyrazoles. This method opens new avenues for synthesizing complex arylated pyrazoles, which are important in pharmaceuticals and as protein ligands Goikhman, Jacques, & Sames, 2009.
properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGOTAWBGADHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCN)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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